molecular formula C12H11Cl2F3N2O2 B2762245 2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide CAS No. 736948-87-1

2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide

Cat. No.: B2762245
CAS No.: 736948-87-1
M. Wt: 343.13
InChI Key: FIDIZQUVJTYZSR-UHFFFAOYSA-N
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Description

2-Chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide (CAS: 351-33-7) is a chloroacetamide derivative with a molecular formula of C₉H₆Cl₂F₃NO and a molecular weight of 272.05 g/mol . Its structure features:

  • A chloroacetamide backbone (2-chloro-N-methylacetamide).
  • A carbamoylmethyl group linked to a substituted phenyl ring.
  • Substituents on the phenyl ring: 4-chloro and 3-trifluoromethyl groups, which confer electron-withdrawing properties .

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2F3N2O2/c1-19(11(21)5-13)6-10(20)18-7-2-3-9(14)8(4-7)12(15,16)17/h2-4H,5-6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDIZQUVJTYZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide is a compound of interest in pharmaceutical and agrochemical research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following IUPAC name: 2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide . Its molecular formula is C15H13Cl2F3N2OC_{15}H_{13}Cl_2F_3N_2O, with a molecular weight of approximately 367.18 g/mol. The presence of chlorine and trifluoromethyl groups significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The electron-withdrawing properties of the trifluoromethyl group enhance its binding affinity to target proteins, which may lead to modulation of their activity. Studies indicate that the compound can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in the biosynthesis of inflammatory mediators.

Anticancer Activity

Recent studies have shown that derivatives of similar chemical structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated moderate inhibitory effects on breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 10.4 μM to 24.3 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX-2 and LOX enzymes. In vitro studies revealed that certain derivatives could inhibit these enzymes effectively, suggesting a pathway for reducing inflammation .

Antiviral Properties

While specific data on this compound's antiviral activity is limited, related compounds have shown promise as antiviral agents by targeting viral replication mechanisms. The incorporation of halogen atoms has been noted to enhance biological activity against viral targets .

Case Studies

  • Inhibition of COX-2 : A study evaluated the inhibitory effects of several derivatives on COX-2 activity. The results indicated that compounds with trifluoromethyl substitutions exhibited increased binding affinity, leading to significant inhibition compared to non-substituted analogs.
  • Cytotoxicity Testing : In a series of experiments involving breast cancer cell lines, compounds structurally related to 2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide were tested for cytotoxicity. Results showed promising IC50 values indicating potential for further development as anticancer agents.

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
COX-2 InhibitionCOX-210.4
BChE InhibitionBChE13.2
CytotoxicityMCF-7 Cell Line24.3
Antiviral ActivityVarious Viral TargetsNot specified

Comparison with Similar Compounds

Structural Analogues in Herbicides

Chloroacetamides are a well-established class of herbicides. Key comparisons include:

Compound Name Substituents Molecular Formula CAS Application Key Differences vs. Target Compound Reference
Alachlor 2,6-Diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ 15972-60-8 Pre-emergent herbicide Simpler phenyl substituents; lacks trifluoromethyl group
Dimethenamid 2,4-Dimethyl-3-thienyl, 2-methoxy-1-methylethyl C₁₂H₁₈ClNO₂S 87674-68-8 Broadleaf weed control Thienyl ring instead of phenyl; different alkyl groups
Target Compound 4-Chloro-3-(trifluoromethyl)phenyl, carbamoylmethyl, N-methyl C₉H₆Cl₂F₃NO 351-33-7 Unknown Complex aryl substituents; carbamoylmethyl linkage

Key Findings :

  • The target compound’s 4-chloro-3-trifluoromethylphenyl group distinguishes it from simpler herbicidal chloroacetamides. This substitution may enhance binding to biological targets due to increased hydrophobicity and electron withdrawal .
  • Unlike alachlor, the carbamoylmethyl group in the target could influence metabolic stability or solubility .

Pharmaceutical Derivatives with Similar Substituents

Compound Name Structure Molecular Formula CAS Application Reference
Sorafenib Tosylate Contains [4-chloro-3-(trifluoromethyl)phenyl]carbamoyl group C₂₁H₁₆ClF₃N₄O₃S 475207-59-1 Anticancer (kinase inhibitor)
Polymorph II of 4-[4-({[4-Chloro-3-(Trifluoromethyl)Phenyl]Carbamoyl}Amino)-3-Fluorophenoxy]-N-Methylpyridine-2-Carboxamide Similar aryl carbamoyl group C₂₂H₁₆ClF₄N₅O₃ Not specified Anticancer/anti-inflammatory

Key Findings :

  • The trifluoromethyl-chlorophenyl group in sorafenib and polymorph II is critical for kinase inhibition, implying the target compound may share similar bioactivity .
  • The carbamoylmethyl group in the target compound could alter pharmacokinetics compared to sorafenib’s urea linkage.

Substituent Effects on Physicochemical Properties

Evidence from crystallographic studies (e.g., N-(4-bromo-2-methylphenyl)acetamide) highlights:

  • Substituent position : Ortho-substituents (e.g., methyl in ) influence intramolecular hydrogen bonding and crystal packing . The target’s 4-chloro and 3-trifluoromethyl groups may similarly affect solubility or stability.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the 4-chloro-3-(trifluoromethyl)aniline intermediate. Key steps include:

  • Carbamoylation : Reacting the aniline derivative with chloroacetyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) and a polar aprotic solvent like dichloromethane (DCM) or toluene .
  • Methylation : Introducing the N-methyl group via reductive amination or alkylation under controlled pH (7–9) to avoid over-alkylation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product.

Q. Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2).
  • Adjust solvent polarity to improve yields; for example, DCM enhances solubility of trifluoromethyl intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Primary Methods :

  • NMR : ¹H NMR (CDCl₃) shows peaks for the N-methyl group (~δ 3.0 ppm), acetamide carbonyl (δ 165–170 ppm in ¹³C), and aromatic protons (δ 7.2–7.8 ppm) .
  • IR : Confirm carbonyl (C=O) stretches at ~1650–1680 cm⁻¹ and N-H bonds (if present) at ~3300 cm⁻¹ .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks [M+H]⁺ .

Q. Data Challenges :

  • Overlapping aromatic signals in NMR can be resolved using 2D techniques (COSY, HSQC).
  • Impurities from trifluoromethyl byproducts may require gradient elution in HPLC .

Q. What biological targets or pathways are commonly associated with structurally similar chloroacetamide derivatives?

Similar compounds exhibit activity against:

  • Enzyme Inhibition : Acetylcholinesterase (AChE) and kinases via competitive binding at catalytic sites .
  • Antimicrobial Targets : Disruption of bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
  • Cancer Pathways : Apoptosis induction via Bcl-2/Bax modulation .

Q. Experimental Design :

  • Screen against enzyme panels (e.g., Eurofins Cerep) at 1–10 µM concentrations.
  • Use cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7, A549) .

Q. How can solubility challenges be addressed during in vitro assays?

Strategies :

  • Co-solvents : Use DMSO (≤0.1% final concentration) for stock solutions.
  • Surfactants : Add 0.01% Tween-80 to aqueous buffers for colloidal dispersion .
  • pH Adjustment : Solubilize in PBS (pH 7.4) or acetate buffer (pH 5.0) depending on ionization .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Case Example : A 2021 study reported IC₅₀ = 2.1 µM against A549 cells , while a 2023 study found no activity at ≤10 µM . Resolution Steps :

Validate Assay Conditions : Ensure consistent cell passage number, serum concentration, and incubation time.

Check Metabolite Interference : Use LC-MS to identify degradation products in culture media.

Confirm Target Engagement : Employ thermal shift assays or SPR to verify direct binding .

Q. What computational methods are recommended for structure-activity relationship (SAR) studies?

  • Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4EY7 for AChE) to map interactions with the trifluoromethyl and chloro groups .
  • QSAR Models : Train on datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and electrostatic potential .
  • MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

Q. How can analytical methods be optimized for detecting trace impurities?

Advanced HPLC Setup :

  • Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
  • Gradient : 5–95% acetonitrile in 20 min, 0.1% TFA modifier.
  • Detection : UV at 254 nm and ESI-MS in positive ion mode .

Limit of Detection (LOD) : Achieve ≤0.1% impurity detection via signal-to-noise ratio >10 .

Q. What are the key stability considerations under physiological conditions?

Degradation Pathways :

  • Hydrolysis : The acetamide bond is susceptible to cleavage at pH >8.0.
  • Photooxidation : Trifluoromethyl groups degrade under UV light (λ = 254 nm) .

Q. Mitigation Strategies :

  • Store at −20°C in amber vials under nitrogen.
  • Use citrate buffers (pH 6.0) for in vivo studies to prolong half-life .

Q. How do electronic effects of substituents (e.g., trifluoromethyl) influence reactivity?

  • Trifluoromethyl Group : Strong electron-withdrawing effect reduces electron density on the phenyl ring, increasing electrophilicity at the carbonyl carbon (confirmed via Hammett σₚ⁺ = +0.61) .
  • Chloro Substituent : Ortho/para-directing effects alter regioselectivity in electrophilic substitutions .

Q. What discrepancies exist between in vitro and in vivo efficacy, and how can they be addressed?

Case Study : A compound showed IC₅₀ = 1.8 µM in vitro but no efficacy in murine models . Root Causes :

  • Poor bioavailability due to first-pass metabolism.
  • Protein binding (>95%) reducing free drug concentration.

Q. Solutions :

  • Prodrug Design : Incorporate ester moieties to enhance absorption.
  • PK/PD Modeling : Adjust dosing regimens based on AUC₀–24 and Cmax .

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